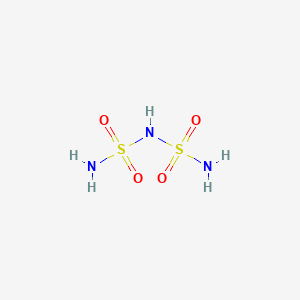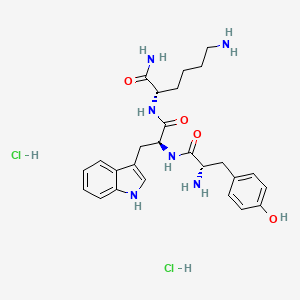![molecular formula C9H7F3N4S B13734051 (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure The trifluoromethyl group attached to the benzothiazole ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine typically involves the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with trifluoromethyl-substituted ketones. One common method involves the reaction of (benzo[d]thiazolyl)guanidine with 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone in refluxing water as the solvent. This reaction is performed without catalysts and yields the desired product in 60-88% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the environmentally benign synthesis methods mentioned above could be adapted for larger-scale production, ensuring high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position of the benzothiazole ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in anhydrous dimethylformamide (DMF) is commonly used as a base for nucleophilic substitution reactions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the chemical stability and reactivity of the resulting compounds.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and antioxidant agent.
Industry
In industry, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including enzymes and receptors, to exert its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine, benzothiazole, also exhibits a wide range of biological activities.
Trifluoromethyl-substituted Benzothiazoles: Compounds with similar structures but different substituents on the benzothiazole ring.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity compared to other benzothiazole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H7F3N4S |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H7F3N4S/c10-9(11,12)4-1-2-6-5(3-4)15-8(17-6)16-7(13)14/h1-3H,(H4,13,14,15,16) |
InChI Key |
LTTQMCLAWPKCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


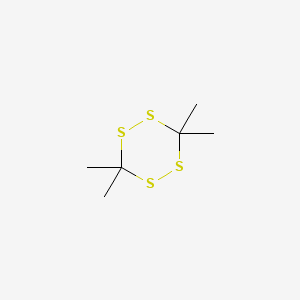
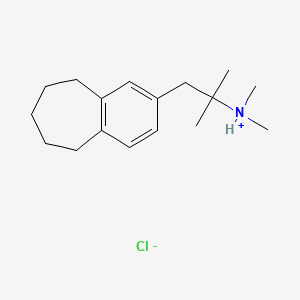

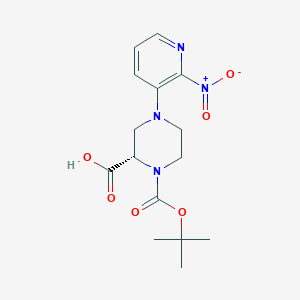
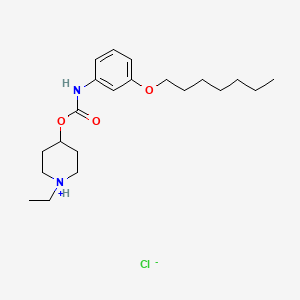


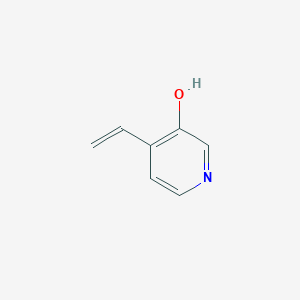
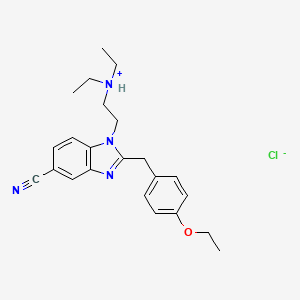
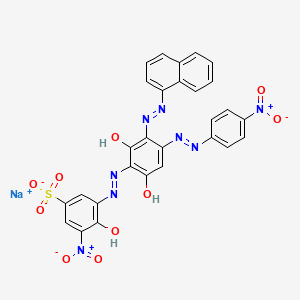
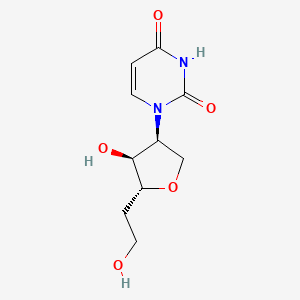
![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)
